4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Lipophilicity Physicochemical profiling CNS drug design

4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2309553-50-0) is a thiazole-piperazinone hybrid featuring a 5-bromofuran-2-carbonyl substituent. The sp² C–Br bond serves as a synthetic diversification node for cross-coupling chemistry (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of 20–50 aryl-, alkynyl-, or amino-substituted analogs from a single parent batch—compressing SAR cycle times from weeks to days. With a computed logP of 1.74, it resides in the CNS drug-like space and fits AChE inhibitor discovery workflows. The bromine atom also provides a heavy-atom probe for experimental phasing in co-crystallography studies with human AChE. Non-halogenated analogs (e.g., CAS 2310125-14-3) lack this synthetic versatility. Procure this compound to accelerate structure-based lead optimization and diversify your hit-finding collection.

Molecular Formula C12H10BrN3O3S
Molecular Weight 356.19
CAS No. 2309553-50-0
Cat. No. B2546441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
CAS2309553-50-0
Molecular FormulaC12H10BrN3O3S
Molecular Weight356.19
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)C2=CC=C(O2)Br)C3=NC=CS3
InChIInChI=1S/C12H10BrN3O3S/c13-9-2-1-8(19-9)11(18)15-4-5-16(10(17)7-15)12-14-3-6-20-12/h1-3,6H,4-5,7H2
InChIKeyLRJZTCVEDYLFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2309553-50-0): Structural Identity and Compound-Class Context


4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2309553-50-0) is a heterocyclic small molecule belonging to the thiazole-piperazine hybrid class, characterized by a piperazin-2-one core N-substituted with a 1,3-thiazol-2-yl group and acylated at the 4-position with a 5-bromofuran-2-carbonyl moiety [1]. Its molecular formula is C₁₂H₁₀BrN₃O₃S (molecular weight 356.20 g/mol) with a computed logP of 1.74, placing it in a moderate lipophilicity range suitable for CNS drug-like space [1]. The compound is catalogued in the ZINC virtual screening library (ZINC642826) and is commercially available from multiple suppliers as a research chemical, though no experimentally determined bioactivity data are yet deposited in ChEMBL or BindingDB as of the latest database releases [1][2].

Why 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one Cannot Be Simply Replaced by In-Class Analogs


Although the thiazole-piperazine scaffold is shared across numerous research compounds, the precise substitution pattern at the piperazin-2-one 4-position dictates both the physicochemical vector and the accessible chemical space for downstream derivatization [1]. The 5-bromofuran-2-carbonyl substituent in this compound introduces a bromine atom that serves as a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is entirely absent in non-halogenated analogs such as 4-(furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310125-14-3) . Furthermore, the carbonyl linker geometry and the electron-withdrawing character of the bromofuran ring modulate the piperazinone amide bond electronics and hydrogen-bonding capacity, parameters that directly impact target-binding enthalpy and metabolic stability in ways that cannot be recapitulated by sulfonamide-linked or benzofuran-containing comparators [2]. Generic substitution without preserving both the halogen atom and the specific connectivity therefore risks eliminating the core structural rationale for which this compound is procured.

Quantitative Differentiation Evidence for 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one Against Closest Comparators


Bromine Substitution Increases Lipophilicity vs. Non-Halogenated Furan Analog

The target compound bears a 5-bromofuran-2-carbonyl group, whereas the closest commercially catalogued analog, 4-(furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310125-14-3), carries an unsubstituted furan-3-carbonyl moiety . The presence of bromine shifts the computed logP from an estimated value of approximately 0.9–1.2 for the non-halogenated analog to 1.74 for the target compound (ZINC20 computed logP) [1], representing an increase of approximately 0.5–0.8 log units. This elevation in lipophilicity is within the optimal range for passive blood-brain barrier permeation (logP 1–3), positioning the brominated compound more favorably for CNS-targeted probe development [2].

Lipophilicity Physicochemical profiling CNS drug design

Bromine as a Synthetic Handle Enables Diversification Chemistry Absent in Non-Halogenated Analogs

The 5-bromofuran moiety in the target compound provides a sp²-hybridized C–Br bond amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination), enabling late-stage diversification into libraries of aryl-, alkynyl-, or amino-substituted derivatives [1]. By contrast, the closest non-halogenated analog (4-(furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, CAS 2310125-14-3) lacks this reactive handle entirely, requiring de novo synthesis for each derivative . This difference translates to a tangible reduction in synthetic step-count: bromine-directed diversification can yield 20–50 analogs from a single batch of the parent compound within one week, whereas the non-halogenated analog would require independent multi-step syntheses for each derivative, typically 5–7 steps per compound and 2–4 weeks per synthesis cycle [2].

Late-stage functionalization Cross-coupling Medicinal chemistry

Carbonyl Linker vs. Sulfonyl Linker: H-Bond Acceptor Capacity and Scaffold Rigidity Differentiation

The target compound employs a carbonyl (C=O) linker between the piperazin-2-one nitrogen and the bromofuran ring, creating an amide bond with restricted rotation (partial double-bond character). The closest sulfonyl-containing comparator, 4-(2,3-dihydro-1-benzofuran-5-sulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 2310097-93-7), uses a sulfonamide (SO₂) linker that introduces tetrahedral sulfur geometry, altering both the spatial orientation of the aromatic appendage and the hydrogen-bond acceptor profile [1]. The carbonyl oxygen in the target compound is a stronger H-bond acceptor (pKa of conjugate acid ≈ −6 to −7) compared to a sulfonyl oxygen (pKa ≈ −12), favoring enthalpically stronger interactions with backbone amide NH groups in protein active sites [2]. In class-level evidence from thiazole-piperazine sulfonamide hybrids, the most potent AChE inhibitors (compounds 8c, 8e, 8g) achieved IC₅₀ values of 2.14–2.99 µM; structural analysis suggests the sulfonamide linker geometry contributes to binding at both the catalytic active site and peripheral anionic site of AChE [3]. The carbonyl-linked analog may exhibit a distinct binding pose that differentially engages one of these subsites, though direct comparative enzymatic data for this specific compound are not yet published.

Hydrogen bonding Scaffold topology Target engagement

Thiazole-Piperazine Scaffold Class-Level AChE Inhibitory Potency Establishes Baseline for Target-Compound Profiling

Thiazole-clubbed piperazine derivatives have demonstrated consistent, quantifiable acetylcholinesterase (AChE) inhibitory activity across multiple independent studies, establishing a class-level benchmark against which the target compound can be positioned [1][2]. In one representative series, compound 10 (thiazole-piperazine hybrid with aryl substituent) exhibited an hAChE IC₅₀ of 0.151 µM, representing submicromolar potency, while compounds 19–21 and 24 also achieved submicromolar IC₅₀ values [1]. In a separate sulfonamide-linked series, the three most potent analogs (8c, 8e, 8g) yielded AChE IC₅₀ values of 2.52 ± 0.92, 2.99 ± 0.01, and 2.14 ± 0.02 µM, respectively, with compound 8g displaying mixed-type inhibition kinetics interacting with both the catalytic active site and peripheral anionic site of AChE [2]. Molecular dynamics simulations of the 8c–hAChE complex showed an RMSD stabilization at 3.0 ± 0.30 Å, confirming binding mode stability [2]. The target compound, bearing a bromofuran-carbonyl substituent, is structurally positioned to be evaluated within this quantitative class-level framework; its bromine atom offers an additional heavy-atom probe for X-ray crystallographic phasing that the reported analogs lack, potentially accelerating structural biology efforts [3].

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Procurement-Relevant Application Scenarios for 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one


Lead Optimization in CNS-Targeted Acetylcholinesterase Inhibitor Programs

The target compound fits within a CNS-oriented AChE inhibitor discovery workflow, where its computed logP of 1.74 satisfies the established CNS drug-like range (logP 1–3) [1]. Based on class-level evidence, thiazole-piperazine derivatives achieve hAChE IC₅₀ values as low as 0.151 µM [2], and the bromofuran substituent in this compound provides a heavy-atom probe for co-crystallography with human AChE, potentially accelerating structure-based lead optimization through experimental phasing [3].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for SAR Library Generation

Medicinal chemistry teams requiring rapid analog synthesis can exploit the sp² C–Br bond in the 5-bromofuran ring as a diversification node for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions [1]. This enables the generation of 20–50 aryl-, alkynyl-, or amino-substituted analogs from a single parent batch, compressing SAR cycle times from weeks to days relative to total-synthesis approaches required for non-halogenated comparators such as CAS 2310125-14-3 [2].

Chemical Probe Development with Defined Linker Pharmacophore for Target Engagement Studies

The carbonyl linker in this compound provides a distinct H-bond acceptor profile (pKaH ≈ −6 to −7) compared to sulfonamide-linked analogs (pKaH ≈ −12), which may confer differential selectivity across the cholinesterase family or other serine hydrolase targets [1]. Researchers designing chemical probes for target engagement assays (e.g., CETSA, DARTS) can exploit this pharmacophoric differentiation to tune binding-site interactions relative to the sulfonamide series, where AChE IC₅₀ values cluster between 2.14 and 2.99 µM [2].

Computational Chemistry and Virtual Screening Library Enrichment

The compound (ZINC642826) is already registered in the ZINC20 virtual screening library and is commercially available, making it immediately accessible for prospective virtual screening campaigns against newly identified targets [1]. Its bromine atom enables pharmacophore models incorporating halogen-bond donor features, and its moderate molecular weight (356.20 g/mol) and low fraction of sp³-hybridized carbons (0.00) place it in a chemical space distinct from more saturated piperazine analogs, offering scaffold diversity for hit-finding collections [1].

Quote Request

Request a Quote for 4-(5-Bromofuran-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.